1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Description
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Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHERJXNTXVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, a fluorinated arylpyrazole derivative of significant interest to researchers and professionals in drug discovery and development. This document will delve into the molecule's chemical properties, outline a detailed synthetic pathway, describe methods for its characterization, and explore its potential therapeutic applications based on the established biological activities of analogous pyrazole structures.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[2][3] The introduction of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability of a molecule. The specific substitution pattern of an amine group on the pyrazole ring further allows for diverse chemical modifications, making these compounds versatile building blocks for combinatorial chemistry and the development of new therapeutic agents.[4]
This guide focuses on the 4-amino isomer, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, providing a robust framework for its synthesis and analysis.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development.
Molecular Structure and Weight
The chemical structure of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine consists of a pyrazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with an amine group.
Table 1: Molecular Properties of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
| Property | Value |
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.19 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(N=C2)N)C(F)(F)F |
| InChI Key | LCLWEOIMXMEDKX-UHFFFAOYSA-N |
Note: The molecular weight is consistent with its constitutional isomer, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine.[5]
Synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine: A Proposed Synthetic Workflow
Synthetic Strategy Overview
The overall strategy involves the construction of the 4-nitropyrazole intermediate followed by the reduction of the nitro group to the desired 4-amino functionality. This approach is advantageous as it allows for the introduction of the key functional groups in a controlled manner.
Caption: Proposed synthetic workflow for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of the 1-[3-(Trifluoromethyl)phenyl]-4-nitro-1H-pyrazole Intermediate
This step involves the diazotization of 3-(trifluoromethyl)phenylhydrazine followed by a coupling and cyclization reaction with a suitable three-carbon synthon, which upon nitration will yield the 4-nitropyrazole. A more direct approach could involve the reaction of the hydrazine with a pre-functionalized nitromalonaldehyde equivalent.
-
Diazotization: To a cooled (0-5 °C) solution of 3-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable acidic medium (e.g., HCl), a solution of sodium nitrite (1.05 eq) in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling and Cyclization: The freshly prepared diazonium salt solution is then added to a cooled solution of a malononitrile derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, in the presence of a base (e.g., sodium acetate). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to facilitate the cyclization to the pyrazole ring. Subsequent nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) would yield the 4-nitropyrazole intermediate.
Causality: The use of a diazonium salt is a classic and reliable method for initiating the formation of the pyrazole ring with an aryl substituent at the N1 position. The choice of the three-carbon synthon is critical for the final substitution pattern.
Step 2: Reduction of the Nitro Group to Form 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
The reduction of the nitro group is a standard transformation in organic synthesis.
-
Reduction: The 1-[3-(trifluoromethyl)phenyl]-4-nitro-1H-pyrazole intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or concentrated HCl). A reducing agent such as tin(II) chloride (SnCl₂, 3-5 eq) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is then employed.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is neutralized with a base (e.g., NaHCO₃ or NaOH solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
Self-Validation: The progress of the reduction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitro compound and the appearance of the more polar amine product. The final product's identity and purity are confirmed by the analytical techniques described in the following section.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Expected Analytical Data for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the trifluoromethylphenyl group (multiplets), pyrazole ring protons (singlets or doublets), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole and trifluoromethylphenyl rings, and the characteristic quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands.[7] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 227.19). |
Potential Applications in Drug Discovery
The structural features of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine suggest its potential as a valuable building block and a pharmacologically active agent in several therapeutic areas.
As a Scaffold for Novel Therapeutics
The presence of a primary amine group provides a reactive handle for further chemical modifications. This allows for the construction of a diverse library of compounds through reactions such as acylation, sulfonylation, and reductive amination. These derivatives can then be screened for various biological activities.
Caption: Derivatization and screening workflow for drug discovery.
Potential Biological Activities
Based on the known pharmacology of related pyrazole-containing molecules, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine and its derivatives could exhibit a range of biological activities:
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8]
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer agents that target various signaling pathways involved in cell proliferation and survival.[9]
-
Antimicrobial Activity: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[10]
-
Kinase Inhibition: The 1-aryl-pyrazole motif is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[5]
Conclusion
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and plausible synthetic route, and methods for its characterization. The versatile pyrazole scaffold, combined with the favorable properties imparted by the trifluoromethylphenyl group and the reactive 4-amino functionality, makes this compound a highly attractive starting point for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and explore the full potential of this promising molecule in their drug discovery endeavors.
References
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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ResearchGate. (2025). Current status of pyrazole and its biological activities | Request PDF. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1H-Pyrazol-3-amine, 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
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Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Retrieved from [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
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Asian Journal of Chemistry. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
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ACS Publications. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene | Organic Letters. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Introduction: The Pyrazole Nucleus as a Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has demonstrated remarkable versatility, serving as the core of numerous biologically active compounds.[2] Pyrazole derivatives have found applications across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[2] Their success stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in various non-covalent interactions with biological targets.
A particularly significant advancement in the field has been the strategic incorporation of the trifluoromethyl (CF₃) group onto a phenyl ring substituent of the pyrazole core. The trifluoromethyl group, a bioisostere of the methyl group, possesses profoundly different electronic properties.[1] Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can significantly modulate the binding affinity of a molecule for its target protein.[1] This technical guide delves into the discovery and history of a key exemplar of this chemical class: 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine. We will explore its synthetic evolution, its role in the development of targeted therapies, particularly kinase inhibitors, and provide detailed experimental protocols for its preparation.
The Genesis of a Potent Pharmacophore: Discovery and Early Development
The precise moment of discovery for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is not pinpointed to a single seminal publication. Rather, its emergence is best understood as a logical progression within the broader exploration of trifluoromethylated phenyl-pyrazoles as potent bioactive agents. The early 2000s saw a surge in research into pyrazole-based compounds as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
Key developments that paved the way for the investigation of this scaffold include:
-
The Rise of Pyrazole-Based Kinase Inhibitors: The pyrazole scaffold proved to be an excellent template for designing ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket made it a favored starting point for medicinal chemists.[3]
-
Strategic Incorporation of the Trifluoromethylphenyl Moiety: Researchers recognized that the trifluoromethylphenyl group could impart desirable pharmacokinetic and pharmacodynamic properties. This led to the systematic exploration of various substitution patterns on the phenyl ring to optimize potency and selectivity.
While a specific "discovery" paper for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is not readily identifiable, the investigation of closely related analogs underscores the active interest in this chemical space. For instance, the development of the JAK2 inhibitor Gandotinib (LY2784544) involved the screening of a library of compounds that led to the identification of a 3-aminopyrazole scaffold as a potent starting point.[4] This highlights the industry-wide recognition of the therapeutic potential of aminopyrazole derivatives.
Synthetic Pathways: From Conception to Realization
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine can be achieved through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A robust and adaptable approach involves the construction of the pyrazole core followed by the introduction of the amine functionality. A plausible and efficient synthetic route is detailed below.
Experimental Protocol: Synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
This protocol is based on established chemical principles for the synthesis of substituted pyrazoles, including a Knorr-type pyrazole synthesis followed by nitration and subsequent reduction.
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
-
Reaction: Condensation of 3-(trifluoromethyl)phenylhydrazine with a suitable three-carbon building block, such as malondialdehyde or a synthetic equivalent.
-
Procedure:
-
To a solution of 3-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole.
-
Step 2: Nitration of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
-
Reaction: Electrophilic aromatic substitution to introduce a nitro group at the C4 position of the pyrazole ring.
-
Procedure:
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0 °C.
-
Slowly add 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole.
-
Step 3: Reduction of 4-Nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole to 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure:
-
Suspend 4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to precipitate tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
-
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
The Role in Kinase Inhibition: A Scaffold for Targeted Therapies
The 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine scaffold has emerged as a valuable building block in the design of potent and selective kinase inhibitors. The 4-amino group provides a crucial vector for further chemical modification, allowing for the introduction of various substituents that can interact with specific residues within the ATP-binding pocket of different kinases.
Mechanism of Kinase Inhibition
Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents on the pyrazole and the phenyl ring then dictate the selectivity for different kinases by interacting with other regions of the ATP-binding pocket.
Diagram of Pyrazole-Based Kinase Inhibition
Caption: Mechanism of pyrazole-based kinase inhibitors.
Structure-Activity Relationship (SAR) and Analogue Development
The 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine core offers multiple points for chemical modification to optimize its biological activity. Key areas for derivatization include:
-
The 4-Amino Group: Acylation, sulfonylation, or reductive amination of the 4-amino group can introduce a wide variety of substituents to probe interactions with the solvent-exposed region of the kinase active site.
-
The Pyrazole Ring: Substitution at the C3 and C5 positions of the pyrazole ring can influence the electronic properties of the core and provide additional points of interaction with the target kinase.
-
The Phenyl Ring: While the 3-trifluoromethyl substitution is often key for activity, further modification of the phenyl ring can fine-tune the physicochemical properties of the molecule.
The following table summarizes key derivatives and their reported biological activities, showcasing the versatility of this scaffold.
| Derivative Class | Modification | Target Kinase(s) | Reported Activity |
| Urea Derivatives | Acylation of the 4-amino group with isocyanates | Aurora Kinases, JAK2 | Potent inhibition of cell proliferation in cancer cell lines.[2] |
| Amide Derivatives | Acylation of the 4-amino group with carboxylic acids | Various kinases | Broad-spectrum kinase inhibition, with selectivity achievable through substituent modification. |
| Sulfonamide Derivatives | Sulfonylation of the 4-amino group | Carbonic Anhydrases, Kinases | Varied biological activities depending on the sulfonyl chloride used. |
Future Perspectives and Conclusion
The journey of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine from a conceptual building block to a key component of advanced therapeutic candidates exemplifies the power of strategic molecular design in medicinal chemistry. Its history is intertwined with the broader evolution of pyrazole-based kinase inhibitors, a class of drugs that has revolutionized the treatment of many cancers and inflammatory diseases.
The synthetic accessibility of this scaffold, coupled with the favorable properties imparted by the trifluoromethylphenyl group, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective inhibitors for specific kinase targets, as well as the exploration of this scaffold for other therapeutic applications. The principles of structure-based drug design, guided by a deep understanding of the interactions between the pyrazole core and its biological targets, will undoubtedly lead to the discovery of novel and more effective medicines based on this remarkable chemical entity.
References
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Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-17. Available at: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(15), 4589–4599. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5364. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4679–4683. Available at: [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(10), 965. Available at: [Link]
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Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. PLoS ONE, 19(3), e0298966. Available at: [Link]
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On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(22), 7523. Available at: [Link]
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Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. ResearchGate. Available at: [Link]
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1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine spectroscopic data (NMR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by experimental data from structurally analogous compounds. We will delve into the rationale behind expected spectral patterns, provide detailed experimental protocols for data acquisition, and present the information in a clear, accessible format to facilitate structural elucidation and characterization.
Introduction: The Significance of Spectroscopic Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities and applications as scaffolds in drug discovery.[2] The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the amine functionality on the pyrazole ring offers a key site for further chemical modification.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques like NMR and MS provide unambiguous data on the connectivity, chemical environment, and mass of a molecule. This guide serves as a practical reference for interpreting the spectroscopic data of the title compound, ensuring scientific integrity in its synthesis and application.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, we can map the precise arrangement of atoms.
While direct experimental spectra for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine are not publicly available, we can predict the spectral features with high confidence by analyzing the constituent parts of the molecule and referencing data from similar structures.[3]
Chemical Structure and Numbering
For clarity in our spectral assignments, the following numbering scheme will be used.
Caption: Numbering scheme for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the phenyl ring protons, and the amine protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~8.2 - 8.0 | s (broad) | 1H | H2' | Located ortho to the electron-withdrawing CF₃ group and the pyrazole nitrogen, leading to significant deshielding. |
| ~7.9 - 7.7 | m | 2H | H4', H6' | Aromatic protons on the trifluoromethyl-substituted ring. The meta- and para-positions relative to the CF₃ group result in complex splitting. |
| ~7.65 | t | 1H | H5' | Aromatic proton meta to both substituents, expected to be a triplet. |
| ~7.50 | s | 1H | H5 | The proton at C5 of the pyrazole ring is adjacent to two nitrogen atoms, causing a downfield shift. |
| ~7.25 | s | 1H | H3 | The proton at C3 is adjacent to one nitrogen and is expected to be slightly upfield compared to H5. |
| ~4.5 - 5.0 | s (broad) | 2H | 4-NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
Causality: The electron-withdrawing nature of the trifluoromethyl group deshields the protons on the phenyl ring, shifting them downfield. The aromatic system of the pyrazole ring also results in deshielding of its protons. The amine protons are expected to be broad due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic splitting patterns due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (JCF) | Assignment | Rationale & Causality |
|---|---|---|---|
| ~140.0 | s | C1' | Quaternary carbon attached to the pyrazole nitrogen. |
| ~131.5 | q (~32 Hz) | C3' | Quaternary carbon directly attached to the CF₃ group, showing a characteristic quartet due to ¹JCF coupling.[4] |
| ~130.5 | s | C5' | Aromatic CH carbon. |
| ~129.5 | s | C5 | Pyrazole CH carbon. |
| ~125.0 | q (~4 Hz) | C2' | Aromatic CH carbon ortho to the CF₃ group, showing smaller ²JCF coupling. |
| ~124.0 (q, ¹JCF ≈ 272 Hz) | q (~272 Hz) | -CF₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms. |
| ~121.0 | q (~4 Hz) | C4' | Aromatic CH carbon para to the CF₃ group, showing smaller ³JCF coupling. |
| ~118.0 | s | C3 | Pyrazole CH carbon. |
| ~115.0 | s | C4 | Pyrazole carbon attached to the amino group. The electron-donating NH₂ group shields this carbon, shifting it upfield. |
Self-Validation: The presence of a large quartet (~272 Hz) confirms the CF₃ group, while a smaller quartet (~32 Hz) confirms the carbon to which it is attached. The remaining aromatic and heterocyclic signals should correspond to the expected number of carbons.
¹⁹F NMR Spectroscopy (Predicted)
Fluorine-19 NMR is highly specific for fluorine-containing compounds.
-
Expected Signal : A singlet around -61 to -63 ppm (relative to CFCl₃).
-
Rationale: The trifluoromethyl group attached to an aromatic ring typically appears in this region. The absence of other fluorine atoms in the molecule leads to a simple singlet.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact mass of the parent ion and valuable information about its fragmentation pattern, further confirming the structure.
-
Molecular Weight : 229.08 g/mol (C₁₀H₈F₃N₃)
-
Technique : Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion Peak :
-
[M+H]⁺ : m/z 230.0872
-
[M]⁺ : m/z 229.0799 (in techniques like EI)
-
Table 3: Predicted Key Fragments in ESI-MS/MS
| Fragment m/z | Possible Structure/Loss |
|---|---|
| 145.04 | [C₇H₄F₃]⁺ (Loss of aminopyrazole radical) |
| 84.05 | [C₃H₄N₃]⁺ (Aminopyrazole cation) |
| 69.00 | [CF₃]⁺ |
Fragmentation Pathway Visualization
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is crucial for obtaining reproducible and trustworthy data.
NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to slow down exchange and allow for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup (Example: 500 MHz Spectrometer) :
-
Tune and shim the instrument probes for the chosen solvent to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, 512-1024 scans are typically required for a good signal-to-noise ratio.
-
If available, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign proton and carbon signals.
-
Acquire a ¹⁹F NMR spectrum (if the probe is suitable) with 16 scans.
-
MS Sample Preparation and Acquisition
-
Sample Preparation (ESI) :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
Instrument Setup (Example: Q-TOF LC/MS) :
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 230.08) in the first quadrupole, fragmenting it in the collision cell, and analyzing the resulting fragments in the time-of-flight analyzer.
-
Experimental Workflow Diagram
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine. By combining foundational spectroscopic principles with data from analogous structures, we have established a reliable set of expected NMR and MS data. The detailed protocols offer a validated methodology for acquiring high-quality experimental data. This document serves as an essential tool for any scientist working with this compound, ensuring accuracy, reproducibility, and a high degree of confidence in its structural identity.
References
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Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022, M1483. [Link]
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CAS Common Chemistry. 1H-Pyrazol-3-amine, 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1). CAS RN: 77992-29-1. [Link]
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The Royal Society of Chemistry. Supplementary Information for "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles...". [Link]
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Kumar, V., et al. Current status of pyrazole and its biological activities. J Young Pharm. 2018 , 10(3): 249-259. [Link]
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Purity analysis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Purity Analysis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, a key intermediate and scaffold in modern drug discovery. Recognizing the criticality of purity for downstream applications, this document moves beyond rote protocols to deliver an integrated strategy grounded in chemical principles and regulatory expectations. We will explore the likely impurity landscape based on common synthetic routes, detail the development and validation of orthogonal analytical methods—with a primary focus on a stability-indicating HPLC method—and discuss the structural elucidation of impurities. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, scientifically sound approach to ensure the quality and integrity of this important chemical entity.
Introduction: The Significance of Purity
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-amine belongs to the pyrazole class of N-heterocycles, which are foundational structures in a vast array of pharmaceuticals and agrochemicals.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The primary amine at the 4-position serves as a versatile synthetic handle for further molecular elaboration.
The purity of such a molecule is not a mere checkbox but the bedrock of reliable and reproducible research. Impurities, even at trace levels, can have profound consequences:
-
Altered Biological Activity: An impurity may possess its own pharmacological or toxicological profile, confounding screening results.
-
Safety Concerns: Impurities can be toxic or mutagenic, posing a direct risk in therapeutic applications. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities.[5][6][7]
-
Process In-viability: Reactive impurities can interfere with subsequent chemical steps, leading to failed reactions or the generation of new, undesirable by-products.
This guide, therefore, presents a holistic methodology for establishing the purity of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, ensuring its fitness for purpose in a regulated and scientifically rigorous environment.
The Impurity Landscape: A Proactive Assessment
A robust purity analysis begins with a theoretical assessment of potential impurities. Understanding what to look for informs the selection and optimization of analytical methods. Impurities can be broadly categorized based on their origin.[6][8]
Synthesis-Related Impurities
The most common synthesis of 1-aryl-pyrazoles involves the condensation of an arylhydrazine with a suitable three-carbon precursor.[9][10] In this case, the reaction would be between (3-(trifluoromethyl)phenyl)hydrazine and a synthon for aminomalonaldehyde or a related derivative.
From this, we can predict several key impurities:
-
Starting Materials: Unreacted (3-(trifluoromethyl)phenyl)hydrazine.
-
Regioisomers: The condensation reaction can potentially yield other isomers, such as 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine . The formation of regioisomers is a well-documented challenge in pyrazole synthesis, making their separation and quantification critical.[3][11]
-
Process-Related By-products: Side reactions specific to the chosen reagents and conditions.
Degradation-Related Impurities
The target molecule contains functionalities susceptible to degradation. The aromatic amine is particularly prone to oxidation, which can be initiated by air, light, or incompatible excipients.[12] The pyrazole ring is generally stable, but extreme pH and temperature can force degradation. A forced degradation study is essential to identify these potential degradants and to ensure the primary analytical method is "stability-indicating."[13][14]
The logical workflow for assessing purity and identifying these potential liabilities is outlined below.
Caption: High-level workflow for purity assessment and impurity investigation.
Core Methodology: Orthogonal Analytical Techniques
No single analytical technique can definitively establish purity. A multi-faceted, or orthogonal, approach is required to detect the full range of potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the cornerstone of purity analysis for this compound. It excels at separating compounds of similar polarity and provides quantitative results.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the aromatic rings of the target molecule and its likely impurities.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is ideal. A buffer (e.g., ammonium formate or phosphate, pH 3-4) is crucial to protonate the primary amine, ensuring a single ionic state and preventing poor peak shape (tailing).
-
Detection: The conjugated phenyl-pyrazole system provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength (typically around 254 nm).
1. Reagent and Solution Preparation:
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 Acetonitrile:Water.
- Standard Preparation: Accurately weigh ~10 mg of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.
- Sample Preparation: Prepare the sample batch at the same concentration (0.1 mg/mL) as the standard.
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for high-resolution separation of aromatic compounds. |
| Mobile Phase | Gradient of A and B | Provides the resolving power to separate both early and late-eluting impurities. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow gradient ensures separation of closely related isomers. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | PDA at 254 nm | Common wavelength for aromatic compounds; PDA allows for peak purity analysis. |
3. System Suitability Testing (SST) - The Self-Validating System: Before any sample analysis, inject the standard solution five times and verify the following criteria. This ensures the system is performing correctly on the day of analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates | ≥ 5000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | Demonstrates injection precision and system stability. |
4. Analysis and Calculation:
- Inject the diluent (blank), followed by the standard and sample solutions.
- Calculate the % Purity using an area percent normalization method, assuming all impurities have a similar response factor at 254 nm.
- % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
This method must be validated according to ICH Q2(R1) guidelines to formally establish its specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS) for Identification
When unknown impurities are detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for identification.[15]
Expertise & Rationale:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the primary amine will readily accept a proton to form a [M+H]+ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable. It provides a highly accurate mass measurement of the impurity, allowing for the determination of its elemental formula. This is often sufficient to distinguish between potential isomers or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the definitive technique for confirming the structure of the bulk material and for the unambiguous structural elucidation of isolated impurities.[16][17]
Expertise & Rationale:
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is a particularly powerful tool for this molecule. The CF₃ group provides a single, sharp signal in a region free from other interferences.[4] The presence and chemical shift of this signal are highly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full molecular structure by identifying connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[16][17]
Gas Chromatography (GC) for Volatile Impurities
GC is primarily used to quantify residual solvents from the synthesis process (ICH Q3C). It can also detect volatile starting materials or by-products. Direct analysis of the amine can be challenging due to its polarity, but a properly selected polar capillary column can often provide adequate results without derivatization.[18]
Forced Degradation: Probing for Instability
A forced degradation study intentionally exposes the compound to harsh conditions to predict long-term stability and identify potential degradation products.[13][14] This is critical for developing a stability-indicating analytical method.
The diagram below illustrates the potential degradation pathways that must be investigated.
Caption: Forced degradation pathways for stability assessment.
Conclusion
The purity analysis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a multi-faceted task that demands a deep understanding of its chemical nature and a strategic application of modern analytical techniques. By proactively identifying potential impurities from synthesis and degradation, and employing a validated, stability-indicating HPLC method as the core analytical tool, one can establish a robust control strategy. Orthogonal methods such as LC-MS, NMR, and GC provide the necessary confirmatory data to identify unknown impurities and ensure comprehensive quality control. This integrated approach, grounded in scientific rationale and regulatory awareness, is essential for advancing drug discovery and development programs that rely on this valuable molecular scaffold.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. [Link]
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ICH Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. [Link]
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Structure Elucidation of a Pyrazolo[4][10]pyran Derivative by NMR Spectroscopy. (2007). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. [Link]
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Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. (n.d.). ResearchGate. [Link]
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Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (2006). ICH. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). IJCPA. [Link]
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Structure Elucidation of a Pyrazolo[4][10]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. [Link]
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Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed. [Link]
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Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Eurekaselect. [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Springer. [Link]
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Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. (2026). ACS Publications. [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. [Link]
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Europe PMC. [Link]
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Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). MCA The Gambia. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]
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1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Center for Biotechnology Information. [Link]
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Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. (n.d.). MDPI. [Link]
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Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. [Link]
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ICH Q3A(R) Impurity Testing Guideline: Impurities in New Drug Substances. (n.d.). IKEV. [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
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Methodological & Application
The Pyrazole Scaffold: A Versatile Tool in Modern Agrochemical Research
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery.[1][2][3][4] Its unique physicochemical properties, including its aromatic nature and the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for the design of potent and selective herbicides, fungicides, and insecticides.[5][6] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and environmental fate. This adaptability has led to the development of numerous commercially successful agrochemicals that play a crucial role in global food security.[3][7] This guide provides an in-depth exploration of the applications of pyrazole compounds in agrochemical research, offering detailed application notes and protocols for researchers, scientists, and professionals in the field.
I. Pyrazole-Based Herbicides: Targeting Key Plant Processes
Pyrazole-containing compounds have emerged as a significant class of herbicides, offering diverse modes of action to combat problematic weeds in various cropping systems.[5][8] Their efficacy stems from the ability to inhibit essential plant enzymes and disrupt vital physiological processes.
A. Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A prominent mode of action for several pyrazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis and protecting chlorophyll from photooxidation. By inhibiting HPPD, these herbicides lead to the bleaching of new growth, followed by necrosis and plant death.
Visualizing the Impact of HPPD-Inhibiting Pyrazole Herbicides
Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis, leading to chlorophyll degradation and plant death.
B. Notable Pyrazole Herbicides
Several commercial herbicides feature the pyrazole scaffold. For instance, pyrazolate and pyrazoxyfen are known to be metabolized in plants to a common active metabolite that inhibits HPPD.[9] The development of new pyrazole-based herbicides often involves modifying substituents on the pyrazole and phenyl rings to optimize herbicidal activity and crop selectivity.[5]
C. Protocol: Whole-Plant Bioassay for Post-Emergence Herbicidal Activity
This protocol outlines a greenhouse-based bioassay to evaluate the post-emergence efficacy of novel pyrazole compounds.[10][11]
1. Plant Material and Growth Conditions:
-
Select relevant weed species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus) and a crop species for selectivity testing (e.g., Triticum aestivum, Zea mays).
-
Sow seeds in pots containing a standardized soil mix and grow in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they reach the 2-3 leaf stage.
2. Herbicide Application:
-
Prepare stock solutions of the test pyrazole compounds and a commercial standard (e.g., topramezone) in a suitable solvent (e.g., acetone with a surfactant).
-
Prepare a range of application rates through serial dilution.
-
Apply the herbicide solutions to the plants at the 3-4 leaf stage using a precision laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include an untreated control (sprayed with solvent and surfactant only).
3. Evaluation:
-
Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale, where 0% is no injury and 100% is complete plant death.
-
At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) using appropriate statistical software.
Data Summary Table for Herbicidal Efficacy:
| Compound | Weed Species | GR₅₀ (g a.i./ha) | Crop Species | Crop Injury at 2x GR₅₀ (%) |
| Pyrazole-A | Avena fatua | 50 | Triticum aestivum | <10 |
| Pyrazole-B | Amaranthus retroflexus | 25 | Zea mays | <5 |
| Topramezone | Amaranthus retroflexus | 30 | Zea mays | <5 |
II. Pyrazole Carboxamide Fungicides: Powerhouses in Disease Control
Pyrazole carboxamides represent a major class of modern fungicides, renowned for their broad-spectrum activity and high efficacy.[12][13] Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7][14]
A. Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
SDH, also known as Complex II, plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[14] Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme, blocking electron transport and disrupting ATP production.[14] This leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.
Visualizing the SDHI Mechanism of Pyrazole Carboxamides
Caption: Pyrazole carboxamide fungicides inhibit SDH, disrupting the mitochondrial respiratory chain and leading to fungal cell death.
B. Prominent Pyrazole Carboxamide Fungicides
A number of highly effective SDHI fungicides are based on the pyrazole carboxamide scaffold, including boscalid, bixafen, and fluxapyroxad.[7] The structural diversity within this class allows for a range of fungicidal spectra and properties.
C. Protocol: In Vitro Antifungal Efficacy Assay
This protocol describes a microtiter plate-based method for determining the in vitro efficacy of pyrazole carboxamide compounds against various fungal pathogens.[15][16][17]
1. Fungal Cultures and Spore Suspension:
-
Grow fungal pathogens (e.g., Alternaria solani, Botrytis cinerea, Rhizoctonia solani) on a suitable agar medium (e.g., potato dextrose agar).
-
Prepare spore suspensions by flooding the surface of mature cultures with sterile distilled water containing a wetting agent (e.g., Tween 80) and adjusting the concentration to a defined level (e.g., 1 x 10⁵ spores/mL). For non-sporulating fungi like R. solani, use mycelial fragments.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and a commercial standard (e.g., boscalid) in a suitable solvent (e.g., DMSO).
-
Dispense a small volume of the compound dilutions into the wells of a 96-well microtiter plate.
-
Add a defined volume of the fungal spore/mycelial suspension to each well containing a suitable growth medium (e.g., potato dextrose broth).
-
Include a positive control (fungal suspension with solvent) and a negative control (medium only).
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.
3. Evaluation:
-
Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the EC₅₀ (the concentration required to inhibit 50% of fungal growth) using a dose-response curve.
Data Summary Table for Fungicidal Efficacy:
| Compound | Fungal Pathogen | EC₅₀ (µg/mL) |
| Pyrazole-C | Alternaria solani | 3.06 |
| Pyrazole-D | Botrytis cinerea | 1.77 |
| Boscalid | Alternaria solani | 5.2 |
III. Pyrazole Insecticides: Targeting the Insect Nervous System
Pyrazole-based compounds have also made a significant impact as insecticides, primarily by targeting the central nervous system of insects.[3]
A. Mechanism of Action: GABA-gated Chloride Channel Blockers
Many pyrazole insecticides, such as fipronil, act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[18] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these insecticides cause hyperexcitation of the central nervous system, leading to paralysis and death of the insect. The selectivity of these insecticides is attributed to their higher affinity for insect GABA receptors compared to mammalian receptors.[18]
Visualizing the Action of Pyrazole Insecticides on GABA Receptors
Caption: Pyrazole insecticides block GABA-gated chloride channels, leading to hyperexcitation of the insect nervous system.
B. Prominent Pyrazole Insecticides
Fipronil is a well-known broad-spectrum phenylpyrazole insecticide.[18] Other pyrazole-based insecticides include tolfenpyrad and tebufenpyrad, which act as mitochondrial electron transport inhibitors.[7]
C. Protocol: Insecticidal Bioassay by Topical Application
This protocol details a method for assessing the contact toxicity of pyrazole compounds against various insect pests.[19]
1. Insect Rearing:
-
Maintain laboratory colonies of the target insect species (e.g., Plutella xylostella, Myzus persicae) under controlled environmental conditions.
2. Insecticide Application:
-
Prepare a series of dilutions of the test compounds and a commercial standard (e.g., fipronil) in a volatile solvent such as acetone.
-
Anesthetize adult insects of a uniform age and weight with carbon dioxide.
-
Apply a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.
-
Treat a control group with the solvent alone.
3. Evaluation:
-
Place the treated insects in clean containers with a food source and maintain them under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.
Data Summary Table for Insecticidal Efficacy:
| Compound | Insect Species | LD₅₀ (µ g/insect ) |
| Pyrazole-E | Plutella xylostella | 0.05 |
| Pyrazole-F | Myzus persicae | 0.12 |
| Fipronil | Plutella xylostella | 0.08 |
IV. Synthesis of Pyrazole Scaffolds
The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classic and widely used method.[2] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
General Scheme for Knorr Pyrazole Synthesis
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Using 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine in kinase inhibitor screening
An Application Guide for Kinase Inhibitor Screening: Evaluating 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most critical classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized modern medicine, but the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.
The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] Its unique arrangement of nitrogen atoms provides key hydrogen bond donor and acceptor sites that can be exploited for potent and selective binding within the kinase hinge region. This application note provides a comprehensive framework and detailed protocols for the evaluation of novel compounds built upon this scaffold, using 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine as a representative candidate.
This molecule combines the advantageous pyrazole core with a trifluoromethylphenyl group—a moiety known to enhance metabolic stability and binding affinity.[5][6] The primary amine at the 4-position serves as a crucial interaction point or a vector for further chemical elaboration. This guide is designed for researchers in drug discovery and chemical biology, offering a robust, multi-assay strategy to identify and characterize the kinase inhibitory potential of this compound and its analogs.
Part 1: Foundational Strategy & Compound Management
A successful screening campaign begins with a well-defined strategy and meticulous compound handling. The goal is to progress from a broad primary screen to more focused secondary and selectivity assays, systematically refining our understanding of the compound's activity.
The Scientific Rationale: A Tiered Screening Approach
A multi-layered screening cascade is essential for minimizing false positives and efficiently identifying promising lead candidates. Our proposed workflow utilizes orthogonal assay technologies to validate initial hits and build a comprehensive inhibitory profile.
Compound Handling and Preparation: Ensuring Data Integrity
The quality of screening data is directly dependent on the integrity of the test compound.
-
Solubility: 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is predicted to be soluble in dimethyl sulfoxide (DMSO).[7] All stock solutions should be prepared in high-purity, anhydrous DMSO to a standard concentration (e.g., 10 mM).
-
Storage: The solid compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
Quality Control: Before initiating a large-scale screen, it is crucial to confirm the purity (>95%) and identity of the compound via LC-MS and ¹H-NMR.
Part 2: Primary Screening Protocol - Luminescence-Based Assay
For the primary screen, a high-throughput, universal assay is ideal. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a direct product of the kinase reaction, and is compatible with virtually any kinase.[8] The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to kinase activity.
Protocol: ADP-Glo™ Primary Screen
Objective: To identify initial "hits" by screening the compound at a single high concentration (e.g., 10 µM) against a kinase of interest.
Materials:
-
Test Compound: 10 mM stock of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine in DMSO.
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Assay Plates: White, opaque, 384-well microplates.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffers: Kinase-specific reaction buffer.
Procedure:
-
Compound Plating: Dispense 50 nL of the 10 mM test compound stock solution into the appropriate wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control). This results in a final assay concentration of 10 µM.
-
Kinase Addition: Add 2.5 µL of kinase solution (at 2X final concentration in reaction buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated, which is important for identifying ATP-competitive inhibitors.[9]
-
Reaction Initiation: Add 2.5 µL of substrate/ATP solution (at 2X final concentration in reaction buffer) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition relative to controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos))
-
Calculate the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[9][10] Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_neg - Avg_pos|
Part 3: Hit Confirmation & Potency - TR-FRET Assay
Hits from the primary screen must be confirmed in an orthogonal assay to eliminate technology-specific artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are an excellent choice.[11] They measure the phosphorylation of a fluorescently labeled substrate by a phospho-specific antibody labeled with a long-lifetime terbium (Tb) chelate. Phosphorylation brings the donor (Tb) and acceptor (fluorescein) into proximity, resulting in a FRET signal.[12]
Protocol: TR-FRET Dose-Response (IC₅₀ Determination)
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Materials:
-
Hit Compound: 10 mM stock in DMSO.
-
Kinase, Substrate, Buffers: As per the primary screen.
-
Assay Plates: Black, low-volume, 384-well microplates.
-
Reagents: LanthaScreen™ Tb-antibody and appropriate fluorescein-labeled substrate (Thermo Fisher Scientific).
-
Stop Solution: EDTA solution.
Procedure:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO. Transfer these dilutions to the assay plate.
-
Kinase Reaction: Perform the kinase reaction (Steps 2-5 from the ADP-Glo™ protocol) in a total volume of 10 µL.
-
Stop & Detect: Add 10 µL of a solution containing the Tb-labeled antibody and EDTA to each well. The final concentration of EDTA should be sufficient to stop the reaction (e.g., 10 mM).[13]
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
Data Analysis:
-
Calculate the TR-FRET emission ratio (Acceptor/Donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Part 4: Interpreting Hypothetical Data
To illustrate the application of these protocols, the table below presents a hypothetical data set from a screening campaign with 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | Assay Z' Factor | Confirmed Hit? | IC₅₀ (nM) (TR-FRET) |
| Aurora B | 89% | 0.81 | Yes | 75 |
| JAK2 | 95% | 0.77 | Yes | 42 |
| Src | 21% | 0.85 | No | >10,000 |
| PI3Kα | 15% | 0.79 | No | >10,000 |
Interpretation of Hypothetical Results:
-
The high Z' factors (>0.75) indicate that both the primary and secondary screening assays were robust and reliable.[9]
-
The test compound showed significant inhibition of Aurora B and JAK2 in the primary screen, which was subsequently confirmed.
-
The compound is potent against Aurora B and JAK2, with nanomolar IC₅₀ values. The pyrazole scaffold is a known core for inhibitors of both Aurora and JAK kinases.[14][15]
-
The compound shows selectivity, with minimal activity against the tyrosine kinase Src and the lipid kinase PI3Kα at the concentrations tested. This selectivity is a desirable trait for a potential drug candidate.
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for using 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine as a starting point for kinase inhibitor discovery. The proposed cascade, employing robust and orthogonal luminescence and TR-FRET technologies, enables the efficient identification, confirmation, and characterization of potent and selective kinase inhibitors.
Based on our hypothetical data, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine emerges as a promising dual inhibitor of Aurora B and JAK2 kinases. The next steps for such a compound would involve broader selectivity profiling against a large panel of kinases to fully understand its off-target effects, followed by cell-based assays to confirm its activity in a more physiological context. Subsequent structure-activity relationship (SAR) studies would then be employed to optimize both potency and selectivity, paving the way for a novel therapeutic candidate.
References
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Katt, W. P., & Walters, W. P. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]
-
Wang, Y., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
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Vasta, J. D., et al. (2016). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]
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Kumar, V., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Jasinski, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central. [Link]
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Schwartz, D. M., et al. (2022). Protein kinases: drug targets for immunological disorders. PMC - PubMed Central. [Link]
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Roskoski, R. Jr. (2022). Protein Kinases: Function, Substrates, and Implication in Diseases. MDPI. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
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Zhang, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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Semreen, M. H., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
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Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Munch, J., et al. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Liu, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
Online Inhibitor. (2026). Optimizing Kinase Pathway Assays with 1-phenyl-1H-pyrazol.... [Link]
-
Zhang, L., et al. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
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Walsh, M., et al. (2020). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. [Link]
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Zhang, Y., et al. (2025). Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery. PubMed. [Link]
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Application Note: Strategic Derivatization of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The 1-aryl-1H-pyrazol-4-amine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This structural motif is prevalent in a multitude of clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors for oncology.[1][3] The pyrazole ring system serves as a bioisostere for other aromatic and heterocyclic systems, offering a unique combination of steric and electronic properties that facilitate favorable interactions with biological targets. Furthermore, the strategic placement of substituents on this core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The specific scaffold, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, is of particular interest. The trifluoromethyl group on the N-1 phenyl ring is a well-established modulator of metabolic stability and lipophilicity, often enhancing a drug candidate's overall properties. The primary amine at the C-4 position presents a versatile chemical handle for the introduction of a wide array of functional groups, making it an ideal starting point for the construction of a diverse chemical library for Structure-Activity Relationship (SAR) exploration.
This application note provides a comprehensive guide to the strategic derivatization of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine. We will detail robust protocols for several key chemical transformations, discuss the rationale behind the selection of reagents and reaction conditions, and present a framework for analyzing the resulting SAR data.
Core Derivatization Strategies: A Visual Overview
The derivatization of the C-4 amino group is central to exploring the chemical space around this scaffold. The following diagram illustrates the primary synthetic routes discussed in this guide.
Caption: Key derivatization pathways for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
Experimental Protocols and Scientific Rationale
The following protocols are designed to be robust and adaptable. Each section includes a discussion of the underlying chemical principles and justifications for the chosen reagents and conditions.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amide derivatives can introduce a variety of functional groups and explore hydrogen bonding interactions within a target's binding site.
Rationale for Reagent Selection:
-
Acylating Agents (R-COCl or (RCO)₂O): Acid chlorides and anhydrides are highly reactive acylating agents that readily react with the nucleophilic 4-amino group. Acid chlorides are generally more reactive.
-
Base (Pyridine or Triethylamine): A non-nucleophilic organic base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine often serves as both a base and a solvent, while triethylamine is a stronger, non-coordinating base typically used in aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The choice of base can influence reaction rate and side product formation. For this substrate, pyridine is a mild and effective choice.
-
Solvent (Pyridine or DCM): The choice of solvent depends on the solubility of the starting materials and the chosen base. Pyridine can act as its own solvent, while DCM is a good aprotic solvent for reactions employing triethylamine.
Step-by-Step Protocol:
-
To a solution of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl pyrazole derivative.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are key functional groups in a number of blockbuster drugs and are known to act as bioisosteres of amides and carboxylic acids. They can form strong hydrogen bonds and occupy different regions of a binding pocket compared to their amide counterparts.
Rationale for Reagent Selection:
-
Sulfonylating Agents (R-SO₂Cl): Sulfonyl chlorides are the most common reagents for the synthesis of sulfonamides from amines.
-
Base (Pyridine or NaH): Similar to acylation, a base is required to scavenge the HCl byproduct. Pyridine is a common choice for its dual role as a base and solvent. For less reactive amines or sulfonyl chlorides, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary to deprotonate the amine first.[4]
-
Solvent (Pyridine or THF/DMF): Anhydrous conditions are important to prevent hydrolysis of the sulfonyl chloride.
Step-by-Step Protocol:
-
Dissolve 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (1.0 eq.) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-sulfonyl pyrazole derivative.[4]
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and substituted alkyl groups. This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.
Rationale for Reagent Selection:
-
Aldehyde or Ketone (R-CHO or R₂CO): The carbonyl compound provides the alkyl group to be attached to the amine.
-
Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃): This is the reagent of choice for reductive aminations.[5][6] It is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone, which minimizes the formation of alcohol byproducts.[7] It is also less sensitive to moisture and acidic conditions compared to other borohydrides like NaBH₄ or NaCNBH₃.[5]
-
Solvent (1,2-Dichloroethane, DCE or Tetrahydrofuran, THF): DCE is the preferred solvent for reactions using NaBH(OAc)₃.[6] THF is also a suitable alternative.
-
Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.[6]
Step-by-Step Protocol:
Caption: Workflow for N-alkylation via reductive amination.
-
To a stirred solution of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add a catalytic amount of glacial acetic acid (optional, ~0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Protocol 4: N-Arylation/Heteroarylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] It allows for the formation of C-N bonds between a wide range of amines and aryl/heteroaryl halides or triflates, substrates that are often unreactive under classical conditions.
Rationale for Reagent, Ligand, and Base Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are common sources of the active Pd(0) catalyst.
-
Phosphine Ligand (e.g., XPhos, tBuXPhos, tBuDavePhos): The choice of ligand is critical for the success of the reaction.[8] Bulky, electron-rich phosphine ligands are generally required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. For electron-rich heteroaromatic amines like our pyrazole, ligands such as tBuDavePhos have been shown to be effective.[9]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): A base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective but can be sensitive to certain functional groups. Carbonate bases are milder alternatives. The choice of base can significantly impact the reaction outcome and must be optimized for the specific substrates.[10]
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are essential for this reaction.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (1.2 eq.), NaOt-Bu (1.4 eq.), the phosphine ligand (e.g., tBuDavePhos, 5-10 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Protocol 5: Multi-Component Ugi Reaction for Complex Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like molecules from simple starting materials in a single step.[11][12] Using our 4-aminopyrazole as the amine component opens up a vast chemical space for exploration.
Rationale for Component Selection:
-
Amine: 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine.
-
Aldehyde/Ketone: A wide variety of carbonyl compounds can be used, introducing one point of diversity.
-
Isocyanide: Isocyanides are the unique component of the Ugi reaction and introduce a second point of diversity.
-
Carboxylic Acid: The carboxylic acid component provides the third point of diversity.
-
Solvent (Methanol or Trifluoroethanol): Methanol is a common solvent for Ugi reactions. Trifluoroethanol can sometimes improve yields and reduce side reactions.[11][12]
Step-by-Step Protocol:
-
To a solution of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine (1.0 eq.) in methanol (0.2 M), add the aldehyde (1.0 eq.) and stir for 20 minutes at room temperature.
-
Add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the formation of the product by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the Ugi product.
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the 4-amino group allows for the construction of a detailed SAR. The following table provides a hypothetical framework for organizing and interpreting biological data, using inhibition of a generic kinase as an example.
| Derivative Class | R Group | Modification Rationale | IC₅₀ (nM) | Key SAR Insights |
| Starting Amine | -H | Baseline | >10,000 | The unsubstituted amine is inactive. |
| N-Acyl | -CH₃ | Small, neutral group | 5,200 | Acylation is required for activity. |
| -Ph | Aromatic group, potential for π-stacking | 850 | Aromatic substitution is beneficial. | |
| -4-F-Ph | Electron-withdrawing group | 320 | Electron-withdrawing groups on the phenyl ring enhance potency.[13] | |
| -4-OMe-Ph | Electron-donating group | 1,500 | Electron-donating groups are detrimental. | |
| N-Sulfonyl | -CH₃ | Small, polar group | 2,100 | Sulfonamide is tolerated, but less potent than the corresponding amide. |
| -Ph | Aromatic group | 450 | Aromatic sulfonamides are potent.[14] | |
| -4-Cl-Ph | Halogen substituent | 150 | Halogen substitution on the phenylsulfonamide is highly favorable.[14] | |
| N-Alkyl | -CH₂Ph | Benzyl group | 980 | Alkylation provides moderate activity. |
| -c-Hexyl | Cyclohexyl group | 2,500 | Lipophilic aliphatic groups are less favorable than aromatic groups. |
Interpretation of SAR Data:
-
Amide vs. Sulfonamide: The data suggests that while both amide and sulfonamide linkages are tolerated, the specific substitution pattern is crucial. For the N-acyl series, electron-withdrawing groups on the terminal phenyl ring enhance potency, suggesting a specific electronic requirement in the binding pocket.
-
Aromatic vs. Aliphatic: Aromatic R groups are consistently more potent than aliphatic ones, indicating the importance of π-interactions or a specific hydrophobic pocket that accommodates flat aromatic rings.
-
Halogen Effects: The significant increase in potency observed with chloro- and fluoro-substitutions highlights the potential for halogen bonding or favorable electronic effects within the active site.
Characterization of Derivatives
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-acylated derivatives, the appearance of a new amide N-H proton signal (typically δ 8-10 ppm) and carbonyl carbon (δ 165-175 ppm) are indicative of successful reaction. For N-sulfonylated products, the N-H proton signal is also observed, and the chemical shifts of the pyrazole protons will be altered.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation patterns can also provide structural information. For example, a common fragmentation for N-acylated pyrazoles is the cleavage of the amide bond.[15][16]
-
Purity Analysis: Purity should be assessed by HPLC, typically aiming for >95% for compounds intended for biological screening.
Troubleshooting and Considerations
-
Low Reactivity: If the 4-aminopyrazole shows low reactivity, particularly in sulfonylation or Buchwald-Hartwig reactions, consider using stronger bases (e.g., NaH, NaOt-Bu) and higher reaction temperatures.
-
Di-substitution: In reductive amination with primary amines, over-alkylation to form the tertiary amine can be an issue. Using a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄, can sometimes mitigate this.[5]
-
Purification Challenges: Some derivatives, particularly those from Ugi reactions, can be challenging to purify. Careful optimization of chromatographic conditions is often necessary.
Conclusion
The 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine scaffold is a highly valuable starting point for the development of new bioactive molecules. The derivatization strategies outlined in this application note—acylation, sulfonylation, reductive amination, Buchwald-Hartwig amination, and the Ugi reaction—provide a robust and versatile toolkit for medicinal chemists. By systematically applying these protocols and carefully analyzing the resulting biological data, researchers can efficiently navigate the chemical space around this privileged core to identify novel compounds with desired pharmacological properties.
References
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Gjøen, T., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(9), 1534-1542. Available at: [Link]
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Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Shaabani, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296. Available at: [Link]
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Reddymasu, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1014. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Larhed, M., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3472. Available at: [Link]
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Li, J., et al. (2018). Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis. Chemical Communications, 54(74), 10426-10429. Available at: [Link]
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Al-Saeedi, A. H., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
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Angeli, A., et al. (2020). Aryl-4,5-dihydro-1 H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. International Journal of Molecular Sciences, 21(7), 2621. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Fichez, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8918–8927. Available at: [Link]
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Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Arylpyrazole via an Organocatalytic Arylation Reaction. Organic Letters, 25(42), 7724–7729. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2020). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2020(3), M1149. Available at: [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]
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Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
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Mattingly, C. S., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(8), e4972. Available at: [Link]
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Cantillo, D., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
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Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Science and Technology, 12(1), 29. Available at: [Link]
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Malaquin, S., et al. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 51(4), 654-657. Available at: [Link]
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Guseinov, F. I., et al. (2017). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 920–923. Available at: [Link]
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Medley, J. W. (n.d.). Reductive Amination. Myers Chem 115. Retrieved from [Link]
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Li, X., et al. (2023). Asymmetric Synthesis of Axially Chiral Arylpyrazole via an Organocatalytic Arylation Reaction. Organic Letters, 25(42), 7724–7729. Available at: [Link]
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Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(1), 543-563. Available at: [Link]
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Nielsen, K. F., et al. (2011). Ion fragmentation of small molecules in mass spectrometry. Journal of Natural Products, 74(11), 2338-2348. Available at: [Link]
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Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]
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Barattucci, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
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Reddit. (2022). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
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Basso, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2263. Available at: [Link]
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Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7780. Available at: [Link]
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Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Scientific Reports, 14(1), 2212. Available at: [Link]
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Li, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, bkae021. Available at: [Link]
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Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic & Biomolecular Chemistry, 15(2), 249-266. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Xu, Y., et al. (2023). NCS–Pincer NHC Palladium Complexes: Efficient Catalysts for Buchwald–Hartwig Amination of Chloroarenes and Heteroaromatics. Applied Organometallic Chemistry, 37(12), e7131. Available at: [Link]
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Wang, F., et al. (2019). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 62(17), 7963–7983. Available at: [Link]
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Marichev, K. O., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7122-7127. Available at: [Link]
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Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380–1397. Available at: [Link]
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Kilcoyne, J., et al. (2010). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2835-2844. Available at: [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Mykhailiuk, P. K., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1601. Available at: [Link]
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Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]
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Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17793. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Debugging Failed Reactions with Trifluoromethylphenylhydrazine
Introduction
(Trifluoromethyl)phenylhydrazine is a critical reagent in modern synthetic chemistry, particularly for the construction of fluorine-containing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, significantly alters the electronic properties of the phenylhydrazine scaffold compared to its non-fluorinated counterpart. This modification enhances the metabolic stability and binding affinity of target molecules but also introduces unique challenges in synthetic transformations.[1]
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when using (trifluoromethyl)phenylhydrazine isomers (ortho-, meta-, and para-). It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (trifluoromethyl)phenylhydrazine and its hydrochloride salt? A1: Both the free base and the hydrochloride salt should be stored in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] These compounds can be sensitive to air and light over time. Always handle them in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as they are irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6][7]
Q2: What is the difference in reactivity between the free base and the hydrochloride salt? A2: The hydrochloride salt is generally more stable and easier to handle and store than the free base. However, for most reactions, the free base is the reactive species. If you are using the hydrochloride salt, you will typically need to add a base (e.g., sodium acetate, triethylamine, or sodium bicarbonate) to the reaction mixture to liberate the free hydrazine in situ. The choice of base depends on the specific reaction's sensitivity to pH.
Q3: Why is my reaction with (trifluoromethyl)phenylhydrazine sluggish compared to phenylhydrazine? A3: The CF₃ group is strongly electron-withdrawing. This effect reduces the electron density on the phenyl ring and, consequently, on the hydrazine nitrogen atoms. This decreased nucleophilicity makes (trifluoromethyl)phenylhydrazine less reactive than unsubstituted phenylhydrazine.[8][9] Therefore, reactions often require more forcing conditions, such as higher temperatures, longer reaction times, or stronger acid/base catalysts, to achieve comparable yields.
Q4: Can I use the same reaction conditions for ortho-, meta-, and para-isomers? A4: Not always. The position of the CF₃ group influences both the electronic and steric environment of the hydrazine moiety. The ortho-isomer may introduce steric hindrance that can impede reactions. The electronic effects are most pronounced for the ortho- and para-isomers. Therefore, reaction conditions often need to be optimized for each specific isomer.
Troubleshooting Guide for Common Reactions
1. Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for this class of compounds, but it is notoriously sensitive, especially with electronically deactivated hydrazines.[10]
Q5: My Fischer indole synthesis is failing or giving very low yields. What are the primary causes? A5: Failure in this synthesis is a common issue when using electron-deficient hydrazines like (trifluoromethyl)phenylhydrazine.[9][11] The key steps to scrutinize are hydrazone formation and the subsequent acid-catalyzed cyclization.
Potential Causes & Solutions:
-
Inefficient Hydrazone Formation: The initial condensation between the less nucleophilic (trifluoromethyl)phenylhydrazine and the carbonyl compound can be slow.
-
Solution: Ensure your carbonyl compound and solvent are anhydrous. Add a mild acid catalyst (e.g., a few drops of acetic acid) to facilitate condensation. Monitor the formation of the hydrazone by TLC or ¹H NMR before proceeding to the cyclization step. It may be beneficial to isolate and purify the hydrazone first.
-
-
Inadequate Acid Catalyst for Cyclization: The[12][12]-sigmatropic rearrangement is the rate-limiting step and requires a sufficiently strong acid catalyst. The electron-withdrawing CF₃ group makes this rearrangement more difficult.
-
Decomposition/Side Reactions: High temperatures and strong acids can lead to decomposition of the starting material or intermediates. A common side reaction is the cleavage of the N-N bond.[11]
-
Solution: Optimize the temperature carefully. Start at a lower temperature and gradually increase it while monitoring the reaction. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[14]
-
Caption: Troubleshooting workflow for failed Fischer indole synthesis.
| Catalyst | Typical Conditions | Notes |
| Brønsted Acids | ||
| Acetic Acid | Reflux | Often used for hydrazone formation, may be too weak for cyclization. |
| PPA (Polyphosphoric Acid) | 80-140 °C | Excellent dehydrating agent and strong acid; can be viscous.[13] |
| H₂SO₄ / HCl | 80-120 °C | Can cause charring/decomposition if temperature is not controlled.[11] |
| Lewis Acids | ||
| ZnCl₂ | 120-180 °C (neat or in solvent) | Classic, effective catalyst but requires high temperatures.[13] |
| BF₃·OEt₂ | RT to 80 °C | Milder conditions, but sensitive to moisture. |
| FeCl₃ | 80-120 °C | Can be a cost-effective and efficient alternative. |
2. Pyrazole Synthesis
The most common route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[15][16]
Q6: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity? A6: When using an unsymmetrical 1,3-dicarbonyl compound with (trifluoromethyl)phenylhydrazine, the formation of two regioisomers is possible. The regioselectivity is governed by the relative reactivity of the two carbonyl groups.
Controlling Factors & Solutions:
-
Carbonyl Reactivity: The initial condensation typically occurs at the more electrophilic (less sterically hindered) carbonyl group.
-
Solution: If your dicarbonyl compound is a β-ketoester, the reaction will almost always occur at the ketone carbonyl first. You can leverage this predictable reactivity.
-
-
pH Control: The reaction pH can influence which tautomer of the intermediate is favored, thereby directing the cyclization.
-
Solution (Acidic Conditions): Under acidic conditions, the reaction often favors the isomer derived from the initial attack at the more reactive carbonyl.
-
Solution (Basic Conditions): Basic conditions can sometimes alter the selectivity, but may also promote side reactions. A systematic screening of pH is recommended.
-
-
Protecting Groups: If selectivity remains poor, consider a multi-step approach where one carbonyl is temporarily protected, forcing the reaction to proceed at the desired position.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with 4-(Trifluoromethyl)phenylhydrazine
This protocol is a starting point and requires optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.05 eq.) and sodium acetate (1.5 eq.) if starting from the salt. If using the free base, no sodium acetate is needed.
-
Stir the mixture at room temperature or gentle heat (40-60 °C) for 1-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
(Optional but Recommended) Isolate the hydrazone by evaporating the solvent and purifying via recrystallization or column chromatography.
-
-
Cyclization:
-
Place the dried hydrazone (1.0 eq.) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the acid catalyst. For PPA, use approximately 10x the weight of the hydrazone. For ZnCl₂, use 2-4 equivalents.
-
Heat the mixture to the desired temperature (e.g., 80-140 °C) and stir vigorously.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into a cold, basic solution (e.g., aq. NaOH or NH₄OH).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
A self-validating system to ensure your reaction is proceeding as expected.
-
Prepare the TLC plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate.
-
Spot the plate: Apply small spots of your starting material(s) as a reference, and carefully spot the reaction mixture at different time points (e.g., t=0, 1h, 2h).
-
Develop the plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The eluent should travel up the plate by capillary action.
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate.
-
Analyze: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is progressing. Multiple new spots may indicate side product formation.
References
- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. (2010). Google Patents.
-
4-(Trifluoromethyl)phenylhydrazine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.). Google Patents.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. Retrieved January 24, 2026, from [Link]
-
Exploration of the interrupted Fischer indolization reaction. (2008). PMC. Retrieved January 24, 2026, from [Link]
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Catalysis for Fluorination and Trifluoromethylation. (2012). PMC. Retrieved January 24, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis of pyrazoles. (2019). YouTube. Retrieved January 24, 2026, from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2007). MDPI. Retrieved January 24, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 3. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
